Synthesis Yield: Meffre NCS Route vs. Dehmlow SO₂Cl₂ Route to the Same N-Phthaloyl-L-aspartic β-Semialdehyde Methyl Ester
The Meffre procedure converts methyl (S)-2-phthalimido-4-methylthiobutanoate to the target aldehyde using N-chlorosuccinimide (NCS) in CCl₄/H₂O, delivering the title compound in 84% isolated yield after solvent partitioning and filtration. In contrast, the Dehmlow route employing sulfuryl chloride (SO₂Cl₂) for chlorination of the same sulfide intermediate produces a 6:1 mixture of α-chlorosulfide regioisomers (requiring chromatographic purification) and proceeds to the aldehyde in only 64% overall yield from methyl N-phthaloyl-L-methioninate [1] .
| Evidence Dimension | Isolated yield of methyl (S)-2-phthalimido-4-oxobutanoate from the corresponding methyl N-phthaloyl-L-methioninate derivative |
|---|---|
| Target Compound Data | 84% (Meffre NCS procedure; two steps: phthaloylation ~80% + NCS/hydrolysis 84%) |
| Comparator Or Baseline | 64% overall (Dehmlow SO₂Cl₂ procedure; phthaloylation + SO₂Cl₂/hydrolysis, requiring silica gel chromatography to separate regioisomers) |
| Quantified Difference | +20 percentage points higher yield; eliminates chromatographic regioisomer separation |
| Conditions | Step 1: L-methionine methyl ester·HCl + phthalic anhydride, Et₃N, toluene, reflux. Step 2 (Meffre): NCS, CCl₄, H₂O, room temperature, 20 h. Step 2 (Dehmlow): SO₂Cl₂, CCl₄, then SiO₂ chromatography, then H₂O hydrolysis. |
Why This Matters
A 20% yield advantage with elimination of a silica chromatography step directly reduces cost-per-gram of the aldehyde for procurement, especially at multi-gram to kilogram scale where chromatographic purification is a major cost driver.
- [1] Meffre, P.; Durand, P.; Le Goffic, F. Methyl (S)-2-Phthalimido-4-oxobutanoate. Organic Syntheses 1999, 76, 123–132. View Source
